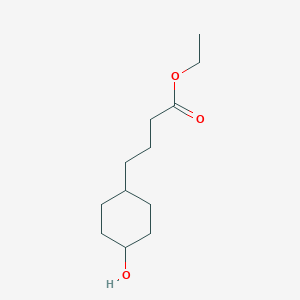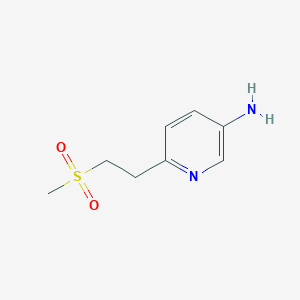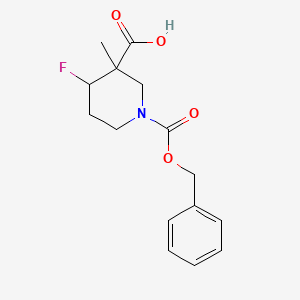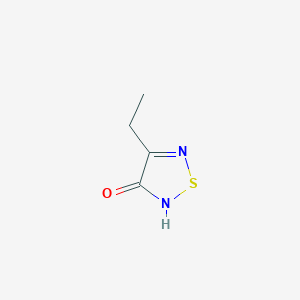
Ethyl 4-(4-hydroxycyclohexyl)butanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 4-(4-hydroxycyclohexyl)butanoate is an organic compound with the molecular formula C₁₂H₂₂O₃. It is an ester derived from the reaction between 4-(4-hydroxycyclohexyl)butanoic acid and ethanol. This compound is known for its unique structure, which includes a cyclohexyl ring and a butanoate ester group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-(4-hydroxycyclohexyl)butanoate typically involves the esterification of 4-(4-hydroxycyclohexyl)butanoic acid with ethanol. This reaction is catalyzed by an acid, such as sulfuric acid or hydrochloric acid, and is carried out under reflux conditions to ensure complete conversion. The reaction can be represented as follows:
4-(4-hydroxycyclohexyl)butanoic acid+ethanolacid catalystethyl 4-(4-hydroxycyclohexyl)butanoate+water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of solid acid catalysts, such as ion-exchange resins, can also be employed to facilitate the esterification process.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 4-(4-hydroxycyclohexyl)butanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield 4-(4-hydroxycyclohexyl)butanoic acid and ethanol.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride (LiAlH₄).
Oxidation: The hydroxyl group on the cyclohexyl ring can be oxidized to a ketone using oxidizing agents like potassium permanganate (KMnO₄).
Common Reagents and Conditions
Hydrolysis: Acidic (HCl) or basic (NaOH) conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Oxidation: Potassium permanganate (KMnO₄) in aqueous solution.
Major Products Formed
Hydrolysis: 4-(4-hydroxycyclohexyl)butanoic acid and ethanol.
Reduction: 4-(4-hydroxycyclohexyl)butanol.
Oxidation: 4-(4-oxocyclohexyl)butanoate.
Applications De Recherche Scientifique
Ethyl 4-(4-hydroxycyclohexyl)butanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with enzymes.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals.
Mécanisme D'action
The mechanism of action of ethyl 4-(4-hydroxycyclohexyl)butanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ester group can undergo hydrolysis to release the active 4-(4-hydroxycyclohexyl)butanoic acid, which may interact with biological pathways to exert its effects. The hydroxyl group on the cyclohexyl ring can also participate in hydrogen bonding and other interactions with target molecules.
Comparaison Avec Des Composés Similaires
Ethyl 4-(4-hydroxycyclohexyl)butanoate can be compared with other similar compounds, such as:
Ethyl 4-hydroxybutanoate: Lacks the cyclohexyl ring, making it less complex in structure.
Ethyl 4-(4-oxocyclohexyl)butanoate: Contains a ketone group instead of a hydroxyl group on the cyclohexyl ring, leading to different chemical reactivity.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group, affecting its physical and chemical properties.
This compound stands out due to its unique combination of a cyclohexyl ring and a butanoate ester group, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
116941-08-3 |
|---|---|
Formule moléculaire |
C12H22O3 |
Poids moléculaire |
214.30 g/mol |
Nom IUPAC |
ethyl 4-(4-hydroxycyclohexyl)butanoate |
InChI |
InChI=1S/C12H22O3/c1-2-15-12(14)5-3-4-10-6-8-11(13)9-7-10/h10-11,13H,2-9H2,1H3 |
Clé InChI |
DFOWMGNJIGRYCX-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)CCCC1CCC(CC1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[(2-Amino-3-phenylpropanoyl)amino]butanedioic acid](/img/structure/B13884175.png)
![5-{3-[(4-chlorophenyl)sulfanyl]-1H-pyrrolo[2,3-b]pyridin-2-yl}-1H-indazole](/img/structure/B13884186.png)
![tert-butyl N-[2-hydroxy-1-(4-hydroxy-2-methylphenyl)ethyl]carbamate](/img/structure/B13884189.png)


![5-Methyl-2-phenylmethoxy-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B13884205.png)
![tert-butyl N-[2-oxo-2-(4-phenylpiperidin-1-yl)ethyl]carbamate](/img/structure/B13884207.png)



![B-[5-(cyanomethyl)-3-thienyl]Boronic acid](/img/structure/B13884233.png)


![2-[(4-Chlorophenyl)methyl]thiophen-3-ol](/img/structure/B13884266.png)
